O-[(3-chloro-2-fluorophenyl)methyl]hydroxylamine hydrochloride

IDO1 inhibition immuno-oncology O-alkylhydroxylamine SAR

O-[(3-Chloro-2-fluorophenyl)methyl]hydroxylamine hydrochloride (CAS 317821-73-1) is a disubstituted O-benzylhydroxylamine building block featuring a 3-chloro-2-fluorobenzyl substitution pattern on the hydroxylamine oxygen. It belongs to the O-alkylhydroxylamine class, which has been established as a mechanistically distinct family of indoleamine 2,3-dioxygenase-1 (IDO1) inhibitors that function as alkylperoxy transition-state mimics.

Molecular Formula C7H8Cl2FNO
Molecular Weight 212.05
CAS No. 317821-73-1
Cat. No. B1655091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-[(3-chloro-2-fluorophenyl)methyl]hydroxylamine hydrochloride
CAS317821-73-1
Molecular FormulaC7H8Cl2FNO
Molecular Weight212.05
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)F)CON.Cl
InChIInChI=1S/C7H7ClFNO.ClH/c8-6-3-1-2-5(4-11-10)7(6)9;/h1-3H,4,10H2;1H
InChIKeyOTUWOCOWJLWXPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

O-[(3-Chloro-2-fluorophenyl)methyl]hydroxylamine Hydrochloride (CAS 317821-73-1) – Procurement-Grade Overview for Medicinal Chemistry and IDO1-Targeted Drug Discovery


O-[(3-Chloro-2-fluorophenyl)methyl]hydroxylamine hydrochloride (CAS 317821-73-1) is a disubstituted O-benzylhydroxylamine building block featuring a 3-chloro-2-fluorobenzyl substitution pattern on the hydroxylamine oxygen. It belongs to the O-alkylhydroxylamine class, which has been established as a mechanistically distinct family of indoleamine 2,3-dioxygenase-1 (IDO1) inhibitors that function as alkylperoxy transition-state mimics [1]. The compound is supplied as the hydrochloride salt (molecular formula C₇H₈Cl₂FNO, MW 212.05 g/mol) with commercially available purity of 95% . Its substitution pattern—meta-electron-withdrawing chlorine paired with ortho-fluorine—is designed to balance IDO1 inhibitory potency with halogen-bonding interactions that cannot be achieved by mono-substituted or regioisomeric analogs [1].

Why O-[(3-Chloro-2-fluorophenyl)methyl]hydroxylamine Hydrochloride Cannot Be Replaced by Generic O-Benzylhydroxylamine or Mono-Halogenated Analogs in IDO1-Targeted Programs


Generic substitution with unsubstituted O-benzylhydroxylamine (lead compound, IC₅₀ = 0.81 μM) or mono-halogenated analogs fails to recapitulate the differentiated pharmacological profile conferred by the 3-chloro-2-fluoro disubstitution pattern. Systematic structure-activity relationship (SAR) studies across >40 O-benzylhydroxylamine derivatives established that meta-halogen substitution yields the greatest gain in IDO1 inhibitory potency (3-Cl IC₅₀ = 0.30 μM, a 2.7-fold improvement over the lead), while ortho-fluorine substitution contributes distinct electronic effects that modulate halogen-bonding capacity and metabolic stability [1]. The regioisomeric 2-chloro-3-fluorobenzyl analog (CAS 1388062-93-8) inverts the halogen positions, potentially altering both target engagement geometry and off-target selectivity profiles. Thus, the precise 3-chloro-2-fluoro arrangement represents a non-interchangeable pharmacophoric fingerprint that cannot be approximated by any single-position substitution variant [1].

Quantitative Differentiation Evidence: O-[(3-Chloro-2-fluorophenyl)methyl]hydroxylamine Hydrochloride vs. Closest Analogs


Meta-Chloro Substitution Drives 2.7-Fold IDO1 Potency Gain Over Unsubstituted Lead O-Benzylhydroxylamine

In the foundational IDO1 inhibitor SAR study by Malachowski et al. (2016), mono-substituted O-benzylhydroxylamine derivatives were systematically evaluated in a recombinant human IDO1 enzymatic assay. The 3-chloro (meta-Cl) derivative (Compound 9) exhibited an IC₅₀ of 0.30 ± 0.015 μM, representing a 2.7-fold potency enhancement versus the unsubstituted lead O-benzylhydroxylamine (IC₅₀ = 0.81 ± 0.081 μM) [1]. The target compound O-[(3-chloro-2-fluorophenyl)methyl]hydroxylamine incorporates this critical meta-Cl pharmacophore in combination with an ortho-F substituent. While the disubstituted compound itself was not directly tested in this study, the SAR logic established that meta-Cl is the single most potency-enhancing mono-substitution, and that ortho-F (Compound 18, IC₅₀ = 1.4 μM) contributes electronic modulation without abolishing activity, consistent with a halogen-bonding-based binding model [1].

IDO1 inhibition immuno-oncology O-alkylhydroxylamine SAR

Disubstitution Pattern Affords Balanced Halogen-Bonding and Electronic Profile Distinct from Mono-Halogenated Analogs

The Malachowski et al. study established a clear halogen hierarchy for IDO1 inhibition: meta-substitution with heavier halogens (Cl, Br, I) and CF₃ consistently improved potency, whereas fluorine substitutions at any position were equipotent or slightly less potent than the lead [1]. Specifically, 3-Cl (IC₅₀ = 0.30 μM) was 3.3-fold more potent than 3-F (IC₅₀ = 1.0 μM), and 2-Cl (IC₅₀ = 0.63 μM) was 2.2-fold more potent than 2-F (IC₅₀ = 1.4 μM). The authors attributed this to halogen bonding: chlorine, bromine, and iodine possess adequate sigma-hole character for favorable interactions with Lewis basic sites in the IDO1 active site, whereas fluorine is too electronegative and has too small a sigma hole for effective halogen bonding [1]. The target compound strategically positions chlorine at the meta position (where halogen bonding yields maximal potency gain) and fluorine at the ortho position, where its strong electron-withdrawing effect can modulate aromatic ring electronics and potential oxidative metabolism without incurring the potency penalty of meta-fluorine substitution.

halogen bonding structure-activity relationship medicinal chemistry

Regioisomeric Differentiation: 3-Chloro-2-Fluoro vs. 2-Chloro-3-Fluoro Benzyl Substitution Patterns Yield Distinct Pharmacophoric Geometries

The commercially available regioisomer O-(2-chloro-3-fluorobenzyl)hydroxylamine (CAS 1388062-93-8) inverts the positions of chlorine and fluorine on the benzyl ring. Based on the Malachowski SAR data, ortho-chlorine (2-Cl) yields an IC₅₀ of 0.63 μM, while meta-fluorine (3-F) yields an IC₅₀ of 1.0 μM [1]. In contrast, the target compound's arrangement (3-Cl, 2-F) pairs the potency-enhancing meta-chlorine (IC₅₀ = 0.30 μM as mono-substitution) with ortho-fluorine. This positional swap is predicted to alter both the vector of halogen-bonding interactions within the IDO1 active site and the electronic character of the aromatic ring. In drug discovery programs where this benzyl hydroxylamine serves as a key intermediate for library synthesis, the regioisomeric choice directly dictates the three-dimensional presentation of substituents in downstream final compounds. No published head-to-head comparison of the two regioisomers exists; however, the foundational mono-substitution SAR clearly demonstrates that chlorine at the meta position is pharmacophorically superior to chlorine at the ortho position (2.1-fold IC₅₀ difference), and that fluorine at the ortho position is preferable to fluorine at the meta position for retaining ligand efficiency [1].

regioisomer differentiation pharmacophore geometry building block selection

Commercial Purity Tier Differentiation: 95% vs. 90% Purity Grades Impact Downstream Synthetic Yield and Reproducibility

Commercially available batches of O-[(3-chloro-2-fluorophenyl)methyl]hydroxylamine hydrochloride are offered at two distinct purity grades: 95.00% (AChemBlock, Cat. No. not publicly listed) and 90% (multiple vendors including Hairui Chemical, Cat. HR366963; CymitQuimica, Ref. 10-F753735; Leyan, Cat. 1433235) [1]. The 95% grade provides a higher assurance of batch-to-batch consistency for multi-step synthetic sequences where intermediate purification is impractical. For comparison, the unsubstituted O-benzylhydroxylamine hydrochloride (CAS 622-33-3) is typically offered at ≥98% purity from major suppliers, but this compound lacks the halogen substituents that confer IDO1 potency. Among halogenated O-benzylhydroxylamine building blocks available at ≥95% purity, the 3-chloro-2-fluoro derivative represents a purity-tier-equivalent option to the well-characterized mono-halogenated standards.

building block purity synthetic reproducibility procurement specification

Optimal Application Scenarios for O-[(3-Chloro-2-fluorophenyl)methyl]hydroxylamine Hydrochloride in Drug Discovery and Chemical Biology


IDO1 Inhibitor Lead Optimization: Scaffold for Halogen-Bonding-Driven Potency Enhancement

This compound is optimally deployed as a key intermediate in structure-activity relationship (SAR) campaigns targeting indoleamine 2,3-dioxygenase-1 (IDO1) for immuno-oncology applications. As established by Malachowski et al. (2016), O-benzylhydroxylamines function as alkylperoxy transition-state mimics, and halogen substitution at the meta position—particularly chlorine—yields the greatest gain in inhibitory potency (IC₅₀ = 0.30 μM for 3-Cl vs. 0.81 μM for lead) [1]. The 3-chloro-2-fluorobenzyl building block pre-installs the optimal meta-Cl pharmacophore while the ortho-F provides a synthetic handle for further diversification or electronic tuning. This enables library synthesis where the hydroxylamine nitrogen can be elaborated via oxime formation, N-alkylation, or N-acylation to generate diverse candidate molecules while retaining the potency-conferring halogenation pattern.

Regioisomer-Controlled Pharmacophore Exploration in Kinase or Integrase Inhibitor Programs

The 3-chloro-2-fluorobenzyl motif appears in multiple biologically active chemotypes, including HIV integrase strand transfer inhibitors (e.g., Elvitegravir analogs featuring 3-chloro-2-fluorobenzyl substitution) and kinase inhibitors [1]. In these programs, the specific arrangement of chlorine at C3 and fluorine at C2 dictates the vector of key hydrophobic and halogen-bonding interactions within enzyme active sites. Using the pre-formed O-[(3-chloro-2-fluorophenyl)methyl]hydroxylamine building block—rather than attempting late-stage halogenation—ensures regiochemical fidelity and avoids the synthetic challenges of selective electrophilic aromatic substitution on a 1,2,3-trisubstituted benzene template.

Fragment-Based Drug Discovery (FBDD) Using O-Benzylhydroxylamine as a Privileged Heme-Binding Fragment

O-Benzylhydroxylamine has been validated as a ligand-efficient, sub-micromolar heme-binding fragment (ligand efficiency values highlighted as 'an important criterion for successful drug development' by Malachowski et al. [1]). The 3-chloro-2-fluoro derivative offers a direct evolution path from this validated fragment: the meta-Cl enhances potency through halogen bonding, while the ortho-F provides a spectroscopic probe (¹⁹F NMR) for fragment-based screening and binding mode confirmation. This dual functionality makes the compound particularly valuable in FBDD campaigns where both biochemical potency and biophysical binding characterization are required.

Synthesis of Hydroxamic Acid and Oxime Ether Libraries for Metalloenzyme Inhibitor Screening

The O-benzylhydroxylamine core is a versatile precursor for two major classes of metalloenzyme inhibitors: hydroxamic acids (via N-acylation followed by O-debenzylation) and oxime ethers (via condensation with aldehydes or ketones) [1]. The 3-chloro-2-fluorobenzyl variant provides these pharmacophores with a halogenation pattern that, based on the IDO1 SAR precedent, is expected to enhance target binding through halogen-bonding interactions with Lewis basic residues in metalloenzyme active sites. The hydrochloride salt form ensures shelf-stable storage and facile handling, as the free base form of O-benzylhydroxylamines can undergo oxidative decomposition.

Quote Request

Request a Quote for O-[(3-chloro-2-fluorophenyl)methyl]hydroxylamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.